molecular formula C27H26O8 B1593234 Silvestrol aglycone CAS No. 960365-65-5

Silvestrol aglycone

Cat. No. B1593234
M. Wt: 478.5 g/mol
InChI Key: HYLOONIBWUNKDH-PXIJUOARSA-N
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Description

Silvestrol aglycone is a natural compound that is extracted from the plant Aglaia foveolata. It has gained significant attention in the scientific community due to its potential therapeutic properties. Silvestrol aglycone is a potent inhibitor of protein synthesis, making it a promising candidate for the treatment of various diseases, including cancer, viral infections, and neurological disorders.

Scientific Research Applications

Antiviral Activity

Silvestrol, isolated from the genus Aglaia, inhibits chikungunya virus (CHIKV) replication by delaying protein synthesis and reducing RNA replication. This suggests a potential therapeutic strategy for treating CHIKV infections (Henss et al., 2018). Similarly, silvestrol has shown effectiveness against Ebola virus replication at low nanomolar concentrations, presenting itself as a promising drug for acute Ebola virus and potentially other viral infections (Biedenkopf et al., 2017).

Cancer Research

Silvestrol induces apoptosis and early autophagy in human melanoma cells, highlighting its potential as a natural product for studying the relationship between autophagy and apoptosis in cancer cells (Chen et al., 2016). It has shown significant anticancer activity in breast and prostate cancer xenograft models, associated with increased apoptosis and decreased proliferation (Cencic et al., 2009). Furthermore, its efficacy in hepatocellular cancer, particularly in fibrotic liver settings, underscores its potential value in treating hepatocellular cancers (Kogure et al., 2013).

Mechanism of Action

Silvestrol disrupts cell cycle progression at the G2/M checkpoint in human prostate cancer cells, independent of p53 activity. This effect is associated with alterations in genes regulating apoptosis and cell cycle (Mi et al., 2006). Additionally, silvestrol impacts the AKT/mTOR pathway, downregulating key signaling pathways leading to protein synthesis production in human cancer cells (Yang et al., 2012).

Potential in B-cell Leukemias

Silvestrol has shown activity against B-cell acute lymphoblastic leukemia and chronic lymphocytic leukemia in vitro and in vivo. It selectively targets B-cells and causes translational inhibition, making it a promising agent for leukemia treatment (Lucas et al., 2009).

Other Studies

Studies also suggest the potential of silvestrol in inhibiting Zika virus replication and its inhibition of hepatitis E virus (HEV) replication in vitro and in vivo, further broadening its antiviral application spectrum (Elgner et al., 2018); (Todt et al., 2018).

properties

IUPAC Name

methyl (1R,2R,3S,3aR,8bS)-1,6,8b-trihydroxy-8-methoxy-3a-(4-methoxyphenyl)-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26O8/c1-32-18-11-9-16(10-12-18)27-22(15-7-5-4-6-8-15)21(25(30)34-3)24(29)26(27,31)23-19(33-2)13-17(28)14-20(23)35-27/h4-14,21-22,24,28-29,31H,1-3H3/t21-,22-,24-,26+,27+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYLOONIBWUNKDH-PXIJUOARSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C23C(C(C(C2(C4=C(O3)C=C(C=C4OC)O)O)O)C(=O)OC)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)[C@]23[C@@H]([C@H]([C@H]([C@]2(C4=C(O3)C=C(C=C4OC)O)O)O)C(=O)OC)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70636037
Record name Methyl (1R,2R,3S,3aR,8bS)-1,6,8b-trihydroxy-8-methoxy-3a-(4-methoxyphenyl)-3-phenyl-2,3,3a,8b-tetrahydro-1H-benzo[b]cyclopenta[d]furan-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70636037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

478.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Silvestrol aglycone

CAS RN

960365-65-5
Record name Methyl (1R,2R,3S,3aR,8bS)-2,3,3a,8b-tetrahydro-1,6,8b-trihydroxy-8-methoxy-3a-(4-methoxyphenyl)-3-phenyl-1H-cyclopenta[b]benzofuran-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=960365-65-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl (1R,2R,3S,3aR,8bS)-1,6,8b-trihydroxy-8-methoxy-3a-(4-methoxyphenyl)-3-phenyl-2,3,3a,8b-tetrahydro-1H-benzo[b]cyclopenta[d]furan-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70636037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
JVB Borba, BR de Azevedo, LA Ferreira, A Rimoldi… - ACS …, 2023 - ACS Publications
… The compounds HSP-990 and silvestrol aglycone showed … Moreover, silvestrol aglycone exhibited low cytotoxicity in … further investigation of silvestrol aglycone as a potential dual-…
Number of citations: 8 pubs.acs.org
L Pedroni, L Dellafiora, MO Varrà, G Galaverna… - Scientific Reports, 2022 - nature.com
Hepatitis E Virus (HEV) follows waterborne or zoonotic/foodborne transmission. Genotype 3 HEV infections are worldwide spread, especially in swine populations, representing an …
Number of citations: 2 www.nature.com

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